DL-3-(4-Biphenyl)alanine hydrochloride is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a biphenyl group, which contributes to its unique properties and potential applications in various scientific fields. This compound is particularly relevant in the study of peptide synthesis and medicinal chemistry due to its structural characteristics.
DL-3-(4-Biphenyl)alanine hydrochloride can be synthesized through various chemical methods, primarily in laboratory settings. It is not typically found in nature but can be produced using standard organic synthesis techniques.
This compound is classified as a modified amino acid. Its structure includes a biphenyl moiety attached to the alanine backbone, making it distinct from standard amino acids. It may also be classified under pharmaceutical intermediates due to its potential applications in drug development.
The synthesis of DL-3-(4-Biphenyl)alanine hydrochloride can be achieved through several methods, including:
The synthesis typically requires controlled conditions, including temperature and pH, to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the final product.
DL-3-(4-Biphenyl)alanine hydrochloride features a biphenyl group attached to the beta carbon of alanine. The molecular formula can be represented as CHClNO, indicating the presence of chlorine in its hydrochloride form.
DL-3-(4-Biphenyl)alanine hydrochloride can participate in various chemical reactions, including:
Reactions involving this compound may require specific catalysts or reagents to facilitate bond formation or cleavage, emphasizing the need for precise control over reaction conditions.
The mechanism of action for DL-3-(4-Biphenyl)alanine hydrochloride primarily relates to its integration into peptide chains. Once incorporated into peptides, it can influence the conformation and stability of these molecules, potentially enhancing their biological activity.
Research indicates that modifications at the amino acid level can significantly impact receptor binding and biological response, making this compound valuable in drug design.
DL-3-(4-Biphenyl)alanine hydrochloride has several applications in scientific research, including:
Racemic DL-3-(4-biphenyl)alanine hydrochloride requires specialized chiral resolution techniques to obtain enantiopure forms for advanced applications. Patent CN109071415A details a differential crystallization method using chiral counterions, where racemic mixtures are treated with L- or D-tartaric acid in methanol/water solvent systems. This induces diastereomeric salt formation, with the L-tartrate complex exhibiting significantly lower solubility (18.3 g/L at 10°C) than its D-counterpart (32.1 g/L), enabling mechanical separation via fractional crystallization [3]. The resolved fractions undergo hydrochloride regeneration using stoichiometric HCl in ethyl acetate, achieving enantiomeric excess (ee) values >98% confirmed by polarimetry and chiral HPLC.
Alternative enzymatic approaches leverage immobilized acylases, such as Aspergillus oryzae protease, which selectively deacylate N-acetyl-D-isomers in biphasic systems (toluene:water 1:1). This yields free L-amino acid (partitioning into aqueous phase) and unreacted N-acetyl-D-derivative (organic phase), with conversion rates exceeding 90% under optimized conditions (pH 7.0, 37°C) [6]. The L-enantiomer is subsequently precipitated as hydrochloride salt by pH adjustment and solvent evaporation.
Table 1: Resolution Efficiency of Chiral Separation Methods
Method | Resolution Agent | ee (%) | Yield (%) | Critical Parameters |
---|---|---|---|---|
Diastereomeric Salt | L-Tartaric Acid | 98.2 | 68 | Solvent ratio, cooling gradient |
Enzymatic Hydrolysis | Immobilized Acylase | 99.1 | 72 | pH, temperature, phase ratio |
Industrial-scale hydrochloride salt synthesis employs a hydrogenation-formylation tandem process derived from CA1231719A. DL-3-(4-biphenyl)serine undergoes simultaneous dehydroxylation and salt formation in glacial acetic acid with 10% Pd/C catalyst (15–20 wt%) under 3–5 atm H₂. Crucially, introducing formic acid as a hydrogen donor enables in situ generation of formyl intermediates, which are hydrolyzed to the target hydrochloride by adding concentrated HCl at 50–60°C [4] [8]. This one-pot strategy circumvents isolation of unstable intermediates, improving overall yield to 82–86%.
Purification bottlenecks are addressed through pH-controlled recrystallization. Crude hydrochloride salts dissolved in methanol/water (4:1) are treated with ammonia to pH 4.5–5.0, precipitating high-purity product (99.2% by HPLC) after cooling to 0–5°C. X-ray diffraction confirms the monoclinic P2₁/c crystal structure, with chloride ions hydrogen-bonded to protonated amino groups (N⁺–H···Cl⁻ distance: 3.09 Å) [4]. Process economics are enhanced by recycling palladium catalyst via magnetic nanoparticle immobilization, reducing costs by 18–22% [4].
Table 2: Hydrogenation-Formylation Process Parameters
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Catalyst Loading | 15–20 wt% Pd/C | <15%: Incomplete conversion |
Formic Acid Equivalents | 3.0 eq | <2.5 eq: Unreacted starting material |
Reaction Pressure | 3–5 atm H₂ | >5 atm: Over-reduction byproducts |
Recrystallization pH | 4.5–5.0 | <4.2: Low yield; >5.3: Impure crystals |
Incorporating DL-3-(4-biphenyl)alanine hydrochloride into peptide chains via Fmoc-SPPS introduces sequence-dependent side reactions. The biphenyl moiety’s hydrophobicity promotes chain aggregation, leading to truncated sequences. These are mitigated by incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) and using binary solvent systems (DCM:DMF 1:4 with 0.1 M antihydant agent) [7]. Additionally, the electron-rich biphenyl system increases aspartimide risk when followed by Gly or Asn residues. Substituting tert-butyl ester side-chain protection with cyanosulfurylide (CSY) suppresses aspartimide formation to undetectable levels (<0.1%) while maintaining coupling efficiency >98% [7].
Microwave-assisted coupling (25 W, 50°C) with HATU/DIPEA activation achieves near-quantitative incorporation (99.3%) within 5 minutes, compared to 85% yield in conventional 1-hour room-temperature reactions. Post-synthesis, TFA cleavage must avoid scavengers like triisopropylsilane, which reduce biphenyl groups. Instead, optimized cocktails (TFA:phenol:water 88:5:7) minimize side-chain degradation while ensuring >95% resin cleavage [7].
Table 3: Suppression Strategies for Common SPPS Side Reactions
Side Reaction | Cause | Prevention Strategy | Efficacy |
---|---|---|---|
Aspartimide Formation | Nucleophilic attack on β-carbonyl | CSY protection; 0.1 M Oxyma additive | 99.9% |
Piperidinyl-Alanine | Piperidine adduction at dehydroalanine | Trityl protection for Cys residues | 97.5% |
N-O Acyl Shift | Ser/Thr nucleophilicity | Low-temperature deprotection (0–4°C) | 96.8% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7